7-Bromo-5-fluoroindoline 7-Bromo-5-fluoroindoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13404229
InChI: InChI=1S/C8H7BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2
SMILES: C1CNC2=C1C=C(C=C2Br)F
Molecular Formula: C8H7BrFN
Molecular Weight: 216.05 g/mol

7-Bromo-5-fluoroindoline

CAS No.:

Cat. No.: VC13404229

Molecular Formula: C8H7BrFN

Molecular Weight: 216.05 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-fluoroindoline -

Specification

Molecular Formula C8H7BrFN
Molecular Weight 216.05 g/mol
IUPAC Name 7-bromo-5-fluoro-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C8H7BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2
Standard InChI Key JQXHUCPLRPTHKR-UHFFFAOYSA-N
SMILES C1CNC2=C1C=C(C=C2Br)F
Canonical SMILES C1CNC2=C1C=C(C=C2Br)F

Introduction

Structural and Chemical Properties of 7-Bromo-5-fluoroindoline

The molecular formula of 7-bromo-5-fluoroindoline is C8H6BrFN\text{C}_8\text{H}_6\text{BrF}\text{N}, with a molecular weight of approximately 215.04 g/mol. The indoline core consists of a benzene ring fused to a pyrrolidine ring, with bromine and fluorine atoms occupying the 7th and 5th positions, respectively. These halogen substituents significantly influence the compound’s reactivity:

  • Electron-withdrawing effects: Fluorine’s high electronegativity deactivates the aromatic ring, directing electrophilic substitution to meta positions relative to existing substituents.

  • Steric considerations: Bromine’s larger atomic radius may hinder reactions at adjacent sites, favoring regioselective transformations .

Comparative analysis with 5-bromo-7-fluoroindoline-2,3-dione highlights how functional groups alter properties. The absence of ketone groups in 7-bromo-5-fluoroindoline likely enhances its stability under reducing conditions, making it more suitable for certain synthetic applications.

Property7-Bromo-5-fluoroindoline5-Bromo-7-fluoroindoline-2,3-dione
Molecular FormulaC8H6BrFN\text{C}_8\text{H}_6\text{BrF}\text{N}C8H3BrFNO2\text{C}_8\text{H}_3\text{BrF}\text{N}\text{O}_2
Molecular Weight (g/mol)215.04244.02
Key Functional GroupsIndoline coreIndoline-2,3-dione
ReactivityElectrophilic substitutionEnzyme inhibition

Synthetic Strategies for 7-Bromo-5-fluoroindoline

While no direct synthesis of 7-bromo-5-fluoroindoline is documented, methodologies for analogous bromo-fluoro heterocycles provide viable pathways. The Skraup condensation, employed in the synthesis of 7-bromo-5-methoxyquinoline , offers a template for indoline derivatives:

Halogenation of Indoline Precursors

A plausible route involves the sequential halogenation of indoline:

  • Fluorination: Directed ortho-metalation (DoM) using a directing group (e.g., -OMe) to install fluorine at the 5th position.

  • Bromination: Electrophilic bromination at the 7th position, leveraging fluorine’s meta-directing effects.

Cyclization Approaches

Alternatively, cyclization of substituted anilines could yield the indoline core. For example, reductive cyclization of 3,5-dibromo-4-fluoro-nitrobenzene using catalytic hydrogenation might form the pyrrolidine ring while retaining halogen substituents .

Challenges:

  • Regioselectivity: Ensuring precise positioning of halogens requires careful control of reaction conditions.

  • Functional group compatibility: Protecting groups may be necessary to prevent undesired side reactions during halogenation.

Applications in Materials Science

Halogenated indolines serve as precursors for organic semiconductors and luminescent materials. The electron-withdrawing bromine and fluorine substituents in 7-bromo-5-fluoroindoline could:

  • Lower the LUMO energy level, facilitating electron transport in organic field-effect transistors (OFETs).

  • Enhance thermal stability, a critical factor in optoelectronic device longevity .

Comparative Analysis with Related Compounds

The uniqueness of 7-bromo-5-fluoroindoline becomes evident when compared to analogs:

  • 7-Bromo-5-methoxyquinoline : The methoxy group enhances solubility but reduces electrophilic reactivity compared to fluorine.

  • 5-Bromo-7-fluoroindoline-2,3-dione: Ketone groups enable hydrogen bonding but increase susceptibility to nucleophilic attack.

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